molecular formula C8H10FN3O B2896597 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine CAS No. 1864505-41-8

5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine

Cat. No. B2896597
CAS RN: 1864505-41-8
M. Wt: 183.186
InChI Key: CRVZGAWDRAGJRE-UHFFFAOYSA-N
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Description

“5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C8H10FN3O . It is a pyrimidine derivative, which is a class of compounds that have been extensively studied for their various chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a fluorine atom at the 5th position and a 3-methoxyazetidin-1-yl group at the 2nd position .

Scientific Research Applications

Synthesis and Characterization of Fluorinated Pyrimidines

Research efforts have led to the synthesis and characterization of fluorinated pyrimidines, aiming to reduce toxicity and enhance the efficacy of cancer treatments. For example, the synthesis of 2-(5-fluorouracil-1-yl-acetamido) acetic acid has been explored to decrease the toxicity of 5-Fluorouracil (5-FU), a widely used cancer drug. This synthesis process employs liquid coupling reactions, with compounds characterized by various spectroscopic methods, indicating the ongoing evolution of fluorinated pyrimidines in medicinal chemistry (Xiong Jing, 2010).

Clinical Applications in Ophthalmology

Fluorouracil (5-FU) demonstrates utility beyond cancer treatment, serving as an important adjunct in ophthalmic surgeries. Its application in primary glaucoma filtering surgeries, dacryocystorhinostomy, and pterygium surgery highlights the versatility of fluorinated pyrimidines in reducing fibroblastic proliferation and scarring, thereby improving surgical outcomes and reducing recurrence rates in ocular surface neoplasia (L. Abraham et al., 2012).

Antifungal Agent Development

The synthesis of voriconazole, a broad-spectrum triazole antifungal agent, involves fluorinated pyrimidines. This process emphasizes the importance of diastereoselection and stereochromy in drug development, showcasing the role of fluorinated pyrimidines in creating effective treatments for fungal infections (M. Butters et al., 2001).

Radioactive Labeling for PET Imaging

Fluorinated pyrimidines also find applications in diagnostic imaging, particularly in positron emission tomography (PET). For instance, the synthesis and evaluation of [18F]PBR111, a radioligand for imaging the translocator protein with PET, demonstrate the potential of fluorinated compounds in neuroinflammation research and diagnostics (F. Dollé et al., 2008).

Antitumor Activity and Mechanisms

Studies on the preclinical and clinical development of 5-FU and its derivatives reveal insights into their mechanisms of action, including inhibition of thymidylate synthase and interference with both DNA and RNA synthesis. These findings contribute to the development of new drugs that target various phases of the cell cycle, offering enhanced therapeutic options for cancer treatment (M. Abdelrahim et al., 2013).

properties

IUPAC Name

5-fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O/c1-13-7-4-12(5-7)8-10-2-6(9)3-11-8/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVZGAWDRAGJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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